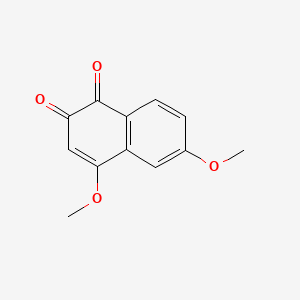
4,6-Dimethoxy-1,2-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthoquinone, 4,6-dimethoxy- is an organic compound belonging to the naphthoquinone family These compounds are characterized by a naphthalene ring system with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Naphthoquinone, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethoxy-1,2-dihydronaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to facilitate the oxidation process.
Industrial Production Methods: Industrial production of 1,2-Naphthoquinone, 4,6-dimethoxy- often involves large-scale oxidation reactions using more efficient and cost-effective oxidizing agents. Catalysts may be employed to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Naphthoquinone, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Higher-order quinones.
Reduction: 4,6-dimethoxy-1,2-dihydronaphthalene.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
1,2-Naphthoquinone, 4,6-dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in redox biology and its effects on cellular oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through redox cycling, where it undergoes repeated oxidation and reduction reactions. This process generates reactive oxygen species, which can induce oxidative stress in biological systems. The molecular targets include cellular proteins and DNA, leading to various biological effects such as apoptosis or necrosis.
Comparison with Similar Compounds
2,3-Dimethoxy-1,4-naphthoquinone: Known for its ability to produce hydrogen peroxide through redox cycling.
2-Hydroxy-5,7-dimethoxy-1,4-naphthoquinone: Studied for its potential therapeutic applications.
Uniqueness: 1,2-Naphthoquinone, 4,6-dimethoxy- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 4 and 6 positions enhances its solubility and alters its redox properties compared to other naphthoquinones.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4,6-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-3-4-8-9(5-7)11(16-2)6-10(13)12(8)14/h3-6H,1-2H3 |
InChI Key |
LIYJIJAGSFEKEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)C=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















